N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a pyridinyl group, and a pyridazinyl group connected through a sulfanylacetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
N-phenyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-16(19-14-4-2-1-3-5-14)12-23-17-7-6-15(20-21-17)13-8-10-18-11-9-13/h1-11H,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMMKZPXNOKXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . These intermediates are then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar structure but includes a piperazine ring instead of a pyridazinyl group.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound features an imidazo[2,1-b]thiazole scaffold, which provides different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a wide range of biological activities.
Biological Activity
N-phenyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structural features, biological activities, and relevant case studies that highlight its therapeutic potential.
Structural Characteristics
The molecular formula for this compound is C17H16N4S, with a molecular weight of approximately 314.40 g/mol. The compound features a phenyl group, a pyridazine ring, and a sulfanyl linkage, which contribute to its unique pharmacological properties.
| Structural Feature | Description |
|---|---|
| Phenyl Group | Aromatic ring contributing to lipophilicity |
| Pyridazine Ring | Heterocyclic structure influencing biological interactions |
| Sulfanyl Linkage | Potential for nucleophilic attack and enzyme interactions |
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity. Its structural similarities to other known antimicrobial agents suggest that it could bind to bacterial enzymes or receptors, thereby inhibiting their function.
Antitumor Activity
Research has shown that compounds with similar structures often exhibit antitumor properties. For instance, derivatives of N-phenyl acetamides have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. The specific activity of this compound in this context remains to be fully elucidated but is an area of active investigation.
Anticonvulsant Activity
Analogous compounds have been synthesized and tested for anticonvulsant activity. For example, studies on related N-phenyl derivatives have demonstrated efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The mechanism is believed to involve modulation of neuronal voltage-sensitive sodium channels.
Case Studies and Research Findings
-
Anticonvulsant Screening : In a study evaluating various N-substituted acetamides, some compounds showed significant protection against seizures in animal models at specific dosages. The results indicated that lipophilicity plays a crucial role in the activity observed.
Compound Activity Dosage (mg/kg) Compound A Effective 100 at 0.5 h Compound B Ineffective - - Antimicrobial Testing : A comparative analysis of related compounds revealed that those with similar sulfanyl linkages exhibited enhanced antimicrobial properties against various pathogens.
- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications in the pyridazine ring significantly influence the biological activity of derivatives. Substituents on the phenyl group also affect potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
